GPR35 Agonist Potency: EC50 = 18 nM, IC50 = 26 nM in Human HT‑29 Cells
4‑Bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene demonstrates potent agonist activity at the human GPR35 receptor, with an EC50 of 18 nM measured by dynamic mass redistribution (DMR) in HT‑29 cells [1]. In a complementary desensitization assay in the same cell line, the compound exhibits an IC50 of 26 nM for inhibition of zaprinast‑induced DMR [2]. This activity profile places the compound in the same potency range as the reference GPR35 antagonist ML 145 (IC50/EC50 = 20.1 nM) and within approximately 3‑fold of the highly optimized agonist GPR35 agonist 1 (EC50 = 5.8 nM) [3]. The quantitative data confirm that the compound is a validated GPR35‑active chemotype suitable for structure‑activity relationship (SAR) exploration and target‑engagement studies.
| Evidence Dimension | GPR35 agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 18 nM |
| Comparator Or Baseline | ML 145: IC50/EC50 = 20.1 nM; GPR35 agonist 1: EC50 = 5.8 nM |
| Quantified Difference | Target compound is equipotent to ML 145 (Δ = 2.1 nM) and ~3‑fold less potent than GPR35 agonist 1 |
| Conditions | Human GPR35 receptor expressed in HT‑29 cells; DMR assay |
Why This Matters
Establishes the compound as a validated GPR35 agonist with potency comparable to literature‑characterized tool compounds, enabling direct use in target‑validation and phenotypic screening cascades without requiring de novo hit identification.
- [1] BindingDB BDBM50575531; CHEMBL4856029. EC50 = 18 nM. Agonist activity at human GPR35 receptor expressed in HT-29 cells (DMR assay). Curated by ChEMBL. View Source
- [2] BindingDB BDBM50323317; CHEMBL4175848. IC50 = 26 nM. Desensitization of GPR35 in human HT-29 cells. Curated by ChEMBL. View Source
- [3] Adooq Bioscience. ML 145: Selective GPR35/CXCR8 antagonist with IC50/EC50 = 20.1 nM. View Source
